

Spectroscopic Profile of Yohimbic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yohimbic acid ethyl ester

Cat. No.: B1684275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **yohimbic acid ethyl ester**, a selective α_2A -adrenoceptor antagonist. Due to the limited availability of complete, experimentally-derived spectra for **yohimbic acid ethyl ester** in the public domain, this document presents a combination of directly measured data, comparative data from the closely related and well-characterized compound yohimbine (yohimbic acid methyl ester), and general spectroscopic principles for esters. This approach offers a robust analytical package for researchers engaged in the synthesis, characterization, and application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the 1H and ^{13}C NMR data for **yohimbic acid ethyl ester**.

1H NMR Data for Yohimbic Acid Ethyl Ester

The 1H NMR spectral data for **yohimbic acid ethyl ester** was obtained from a recent study detailing its synthesis.

Table 1: 1H NMR Spectral Data of Yohimbic Acid Ethyl Ester

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.94	bs	H1	H9
7.45	d	7.7	
7.30	d	8.0	
7.11	t	7.7	
7.02	t	7.5	
4.60	s	OH	
4.25	q	7.1	OCH ₂ CH ₃
3.82	s	H17	H21a
3.40	d	11.0	
3.20	m	H3	
3.05	m	H5a	
2.90	m	H5b	
2.80	m	H6a	
2.70	m	H6b	
2.30	m	H14a	
2.10	s	H16	
1.95	m	H20	
1.85	m	H15	OCH ₂ CH ₃
1.70	m	H19	
1.55	m	H14b	
1.30	t	7.1	

Solvent: DMSO-d₆, Frequency: 500 MHz

^{13}C NMR Data for Yohimbic Acid Ethyl Ester

The following table summarizes the ^{13}C NMR spectral data for **yohimbic acid ethyl ester**.

Table 2: ^{13}C NMR Spectral Data of **Yohimbic Acid Ethyl Ester**

Chemical Shift (δ) ppm	Assignment
173.2	C=O
136.2	C13
134.1	C8
127.5	C2
121.0	C11
118.9	C10
117.9	C9
111.1	C7
108.7	C12
70.1	C17
60.8	OCH ₂ CH ₃
59.9	C21
52.8	C3
52.1	C5
49.9	C16
40.5	C20
36.9	C15
31.8	C14
22.1	C6
21.9	C19
14.6	OCH ₂ CH ₃

Solvent: DMSO-d₆, Frequency: 126 MHz

Infrared (IR) Spectroscopy

An experimental IR spectrum for **yohimbic acid ethyl ester** is not readily available. However, the expected characteristic absorption bands can be predicted based on its functional groups and by comparison with the spectrum of yohimbine.

Esters typically exhibit a strong carbonyl (C=O) stretching vibration in the region of 1750-1735 cm^{-1} . Additionally, two C-O stretching bands are expected between 1300 and 1000 cm^{-1} . The IR spectrum of yohimbine hydrochloride shows a characteristic C=O stretch at 1718 cm^{-1} .^[1] For **yohimbic acid ethyl ester**, this peak would be in a similar region. Other significant peaks would include O-H stretching from the hydroxyl group (around 3670 cm^{-1} in yohimbine hydrochloride) and C-H stretching from the aromatic and aliphatic portions of the molecule.

Table 3: Predicted and Comparative IR Data

Functional Group	Expected Wavenumber (cm^{-1}) for Yohimbic Acid Ethyl Ester	Observed Wavenumber (cm^{-1}) for Yohimbine Hydrochloride ^[1]
O-H Stretch	~3600-3200	3670
Aromatic C-H Stretch	~3100-3000	3087, 3066
Aliphatic C-H Stretch	~3000-2850	2883, 2887
C=O Stretch (Ester)	1750-1735	1718
C-O Stretch (Ester)	1300-1000	N/A
O-H Bend	~1440-1395	1408

Mass Spectrometry (MS)

Detailed mass spectrometry data for **yohimbic acid ethyl ester** is not currently available in public databases. However, the mass spectrum of the closely related yohimbine provides a valuable reference for the expected fragmentation patterns. The molecular weight of **yohimbic acid ethyl ester** is 368.47 g/mol .

The mass spectrum of yohimbine (molecular weight 354.44 g/mol) shows a prominent molecular ion peak. The fragmentation of yohimbine typically involves the retro-Diels-Alder (RDA) cleavage of the C-ring. A similar fragmentation pattern would be expected for **yohimbic acid ethyl ester**.

Table 4: Mass Spectrometry Data for Related Yohimbane Alkaloids

Compound	Molecular Formula	Molecular Weight (g/mol)	Key MS Information
Yohimbic Acid	C ₂₀ H ₂₄ N ₂ O ₃	340.4	GC-MS data available.
Yohimbine (Methyl Ester)	C ₂₁ H ₂₆ N ₂ O ₃	354.44	Electron ionization mass spectrum available, shows molecular ion peak.
Yohimbic Acid Ethyl Ester	C ₂₂ H ₂₈ N ₂ O ₃	368.47	Data not available, expected fragmentation similar to yohimbine.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

NMR spectra for **yohimbic acid ethyl ester** were recorded on a Bruker AVANCE III HD 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of a solid sample involves the KBr pellet method. The sample is mixed with potassium bromide powder and compressed into a thin

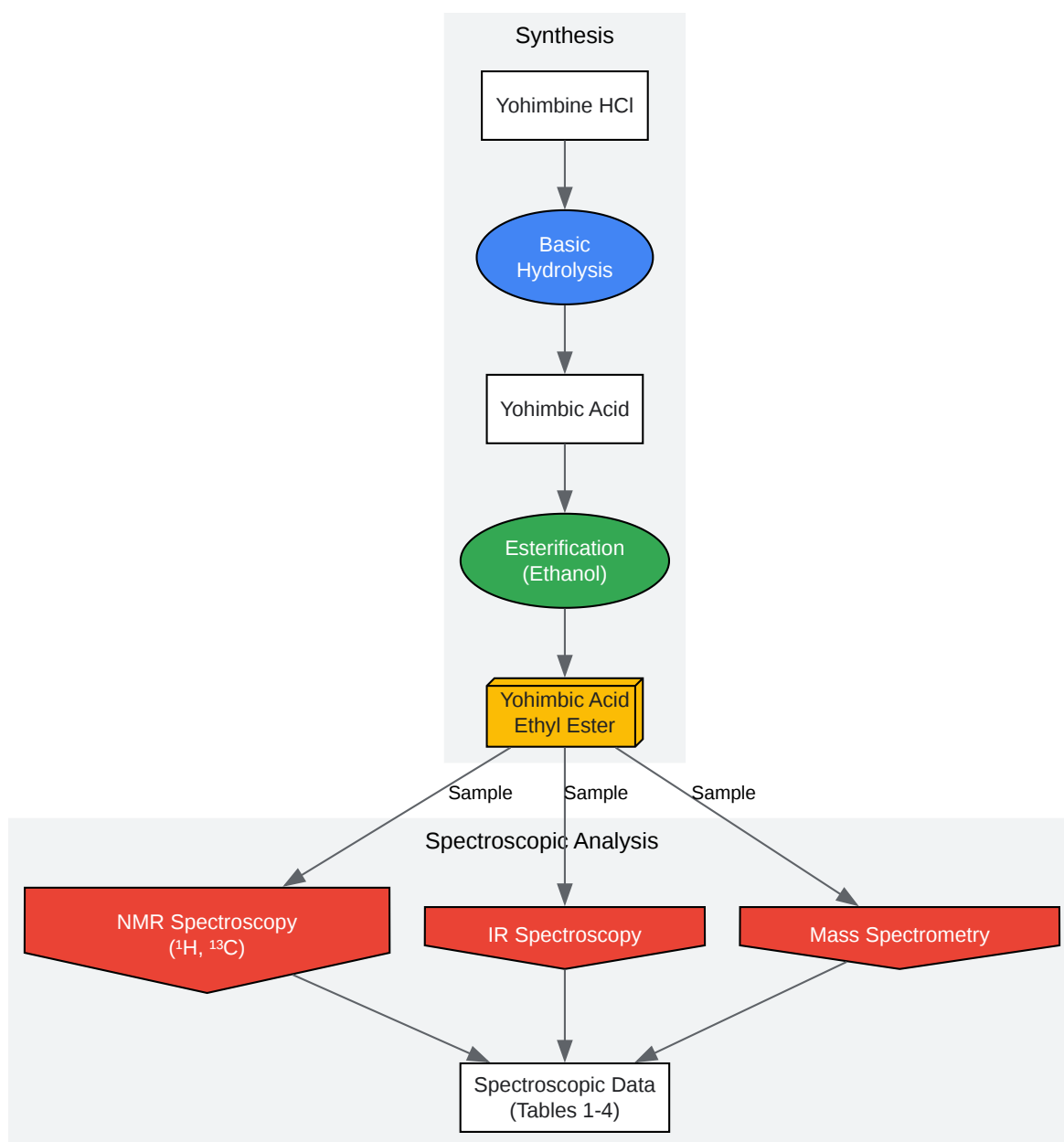
pellet. The spectrum is then recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the instrument. For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

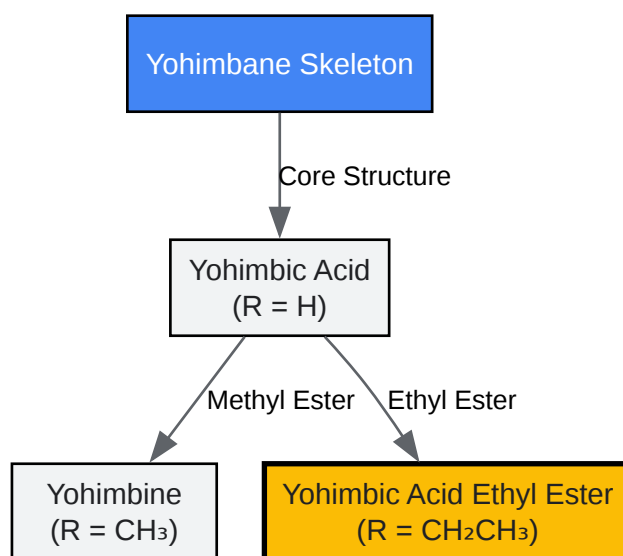
Visualizations

The following diagrams illustrate the workflow for the synthesis and spectroscopic characterization of **yohimbic acid ethyl ester**.



[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **yohimbic acid ethyl ester**.



[Click to download full resolution via product page](#)

Caption: Structural relationship of yohimbane alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Yohimbic Acid Ethyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684275#spectroscopic-data-of-yohimbic-acid-ethyl-ester-nmr-ir-ms\]](https://www.benchchem.com/product/b1684275#spectroscopic-data-of-yohimbic-acid-ethyl-ester-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com